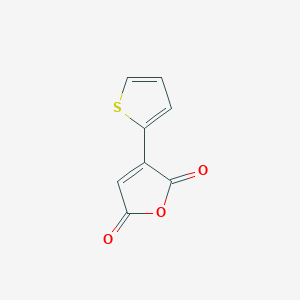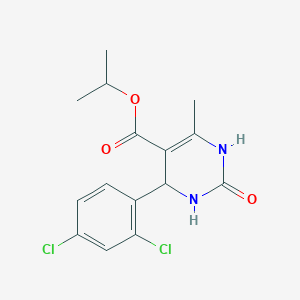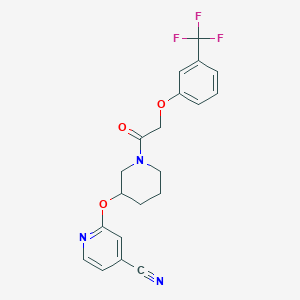
3-(Benzyloxy)cyclobutanecarboxylic acid
Descripción general
Descripción
“3-(Benzyloxy)cyclobutanecarboxylic acid” is a chemical compound with the empirical formula C12H14O3 . Its CAS number is 4958-02-5 . The molecular weight of this compound is 206.24 .
Molecular Structure Analysis
The SMILES string of “this compound” is O=C(O)C(C1)CC1OCC2=CC=CC=C2 . The InChI string is 1S/C12H14O3/c13-12(14)10-6-11(7-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) .
Physical And Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3 . Its boiling point is 352.7±35.0 °C at 760 mmHg . The flash point is 136.7±19.4 °C .
Aplicaciones Científicas De Investigación
Synthesis in Photo Flow Chemistry
A study by Yamashita et al. (2019) explored the continuous photo flow synthesis of a derivative of cyclobutanecarboxylic acid. This process was used for the large-scale synthesis of a compound labeled with deuterium atoms, highlighting its importance in the preparation of biologically active compounds and materials science applications involving cyclobutane ring systems (Yamashita, Nishikawa, & Kawamoto, 2019).
Application in PET Tracers for Tumor Delineation
Shoup and Goodman (1999) synthesized Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid for positron emission tomography. This synthesis involved the conversion of a compound related to 3-(benzyloxy)cyclobutanecarboxylic acid, underscoring its relevance in medical imaging and cancer research (Shoup & Goodman, 1999).
Development of Boron Neutron Capture Therapy Agents
Das et al. (2000) developed a water-soluble boronated amino acid for boron neutron capture therapy. This synthesis featured a key step involving the alkylation of a derivative related to this compound, demonstrating its potential in the development of novel therapeutic agents (Das et al., 2000).
Synthesis of Carba-Nucleosides
Henlin et al. (1992) synthesized 3-thyminyl- and 3-adenylcyclobutane-1,1-dimethanol from this compound. This research contributes to the study of nucleic acid analogs and could have implications in the field of genetics and molecular biology (Henlin, Rink, Spieser, & Baschang, 1992).
Influence on Luminescent Properties in Lanthanide Complexes
Sivakumar et al. (2010) investigated the luminescent properties of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives. The study showed how substituents on 4-benzyloxy benzoic acid can significantly affect the photophysical properties of these complexes, indicating the compound's utility in materials science and optical applications (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Safety and Hazards
“3-(Benzyloxy)cyclobutanecarboxylic acid” is classified as an eye irritant (Category 2), according to Regulation (EC) No 1272/2008 . It causes serious eye irritation . If it comes in contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing .
Mecanismo De Acción
Target of Action
It’s known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions , which involve the interaction of organoboron reagents with palladium .
Mode of Action
In the context of SM cross-coupling reactions, 3-(Benzyloxy)cyclobutanecarboxylic acid may act as an organoboron reagent . The reaction involves two key steps :
- Oxidative addition : Palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups .
- Transmetalation : Formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
Its involvement in sm cross-coupling reactions suggests it may influence carbon–carbon bond formation .
Result of Action
Its role in sm cross-coupling reactions suggests it may contribute to the formation of new carbon–carbon bonds .
Action Environment
The success of sm cross-coupling reactions, in which the compound may participate, is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
3-phenylmethoxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)10-6-11(7-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNOFVDQHAHVFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964279, DTXSID001232666, DTXSID601242722 | |
| Record name | 3-(Benzyloxy)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4958-02-5, 84182-48-9, 84182-47-8 | |
| Record name | 3-(Benzyloxy)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(benzyloxy)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2993778.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2993784.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2993785.png)
![7-Fluoro-3-[[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2993786.png)
![N-[1-(2-Chloroacetyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B2993790.png)
![ethyl 2-[3-(4-isopropylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2993791.png)
![(2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid](/img/structure/B2993792.png)

![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2993797.png)
![6-Cyano-N-[[2-(propoxymethyl)phenyl]methyl]pyridine-3-sulfonamide](/img/structure/B2993798.png)

![2-[(4-benzyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2993800.png)
